REACTION_CXSMILES
|
O1CCOCC1.Cl[C:8]1[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([NH2:15])[N:9]=1.[F:16][C:17]1[C:22](B(O)O)=[CH:21][CH:20]=[CH:19][N:18]=1.C([O-])(=O)C.[K+]>CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:16][C:17]1[C:22]([C:8]2[N:13]=[C:12]([CH3:14])[N:11]=[C:10]([NH2:15])[N:9]=2)=[CH:21][CH:20]=[CH:19][N:18]=1 |f:3.4,5.6.7|
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
423.1 mg
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=N1)C)N
|
Name
|
|
Quantity
|
619 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1B(O)O
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Name
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potassium acetate
|
Quantity
|
862 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
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Name
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bis(di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium(II)
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Quantity
|
91 mg
|
Type
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catalyst
|
Smiles
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CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
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WASH
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Details
|
The filter cake was washed with EtOAc (3×15 mL)
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Type
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CONCENTRATION
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Details
|
The combined organic phases were concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude residue
|
Type
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CUSTOM
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Details
|
Flash column chromatographic purification (short column, SiO2, pure DCM to 3% MeOH in DCM)
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Name
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|
Type
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product
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Smiles
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FC1=NC=CC=C1C1=NC(=NC(=N1)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |